
Mirogabalin
Overview
Description
Mirogabalin is a gabapentinoid medication developed by Daiichi Sankyo. It is primarily used for the treatment of neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia . This compound binds to the α2δ subunit of voltage-gated calcium channels with significantly higher potency than pregabalin .
Preparation Methods
Synthetic Routes and Reaction Conditions
A novel method for preparing racemic mirogabalin involves using 3-ethylbicyclo[3.2.0]hept-3-ene-6-one as a starting material. This compound reacts with cyanoacetate and ammonia water to generate an ammonium salt, which is then heated with sulfuric acid to produce a diacetate compound. The diacetate compound reacts with urea to form an imide compound, which is degraded by Hofmann degradation to generate racemic this compound hydrochloride. This compound is then passed through a resolving agent to obtain this compound .
Industrial Production Methods
The industrial production of this compound involves a similar synthetic route with optimized reaction conditions to ensure high yield and purity. The process avoids the use of highly toxic reagents and is suitable for large-scale production .
Chemical Reactions Analysis
Key Synthetic Route
The industrial synthesis of mirogabalin centers on two critical steps:
- 1,4-Selective addition of lithioacetonitrile to alkylidene malonate.
- Hofmann rearrangement for one-carbon degradation to install the amine group.
Stereoselective 1,4-Addition
The reaction of lithioacetonitrile with ethyl cyclobutylidene malonate (3 ) achieves perfect stereoselectivity for the 1,4-adduct (4 ), driven by steric and electronic factors .
Reaction Conditions Optimization
Base | Solvent | Temp (°C) | Yield (%) | Selectivity (1,4:1,2) |
---|---|---|---|---|
LiTMP | THF | -78 | 95 | >99:1 |
LDA | THF | -78 | 85 | 95:5 |
LiHMDS | THF | -78 | 72 | 90:10 |
n-BuLi | THF | -78 | 88 | 98:2 |
Key Findings :
- LiTMP (lithium tetramethylpiperidide) in THF at -78°C provided optimal yield (95%) and selectivity (>99:1) .
- Ether solvents (CPME, MTHP) suppressed side reactions compared to THF .
- The cyclobutene ring’s strain prevents olefin isomerization, favoring 1,4-addition .
Decarboxylation and Hydrolysis
The 1,4-adduct (4 ) undergoes a one-pot sequence:
- Decarboxylation : Ethanol/KOH removes one ethyl ester group.
- Hydrolysis : Aqueous KOH converts the remaining ester to carboxylic acid (6 ).
Step | Conditions | Yield (%) |
---|---|---|
Decarboxylation | KOH (1.2 equiv), EtOH, 80°C | 92 |
Hydrolysis | KOH (2.0 equiv), H₂O, 25°C | 89 |
Excess base (>2.0 equiv) led to overhydrolysis, forming symmetric dicarboxylic acid (14 ) as a byproduct (3.8–7.2%) .
Hydration of Nitrile to Amide
The nitrile group in 13 is hydrated to the primary amide (8 ) under basic conditions:
Conditions | Yield (%) | Byproduct (%) |
---|---|---|
KOH (1.5 equiv), H₂O₂, 60°C | 85 | <5 |
NaOH (2.0 equiv), H₂O₂, 60°C | 78 | 12 |
Overhydrolysis to carboxylic acid was minimized using controlled KOH equivalents .
Hydrogenation and Salt Formation
- Hydrogenation : Sponge cobalt catalyzes high-pressure (5 MPa) reduction of the nitrile to amine, yielding this compound free form (1 ) .
- Salt Formation : Benzenesulfonic acid (besylic acid) in anisole produces the besylate salt (1 ), enhancing crystallinity and stability .
Step | Conditions | Purity (%) |
---|---|---|
Hydrogenation | Co catalyst, H₂ (5 MPa), 50°C | 98.5 |
Salt Crystallization | Besylic acid, anisole, 25°C | 99.2 |
Alternative Synthetic Approaches
- Organocatalytic Resolution : A racemic bicyclic ketone undergoes kinetic resolution using chiral organocatalysts (e.g., L-proline derivatives), achieving >99% enantiomeric excess (ee) .
- Claisen Rearrangement : Ethyl acetoacetate and 3-bromopropene form the bicyclic ketone via Claisen rearrangement and [2+2] cycloaddition .
Comparative Analysis of Key Steps
Reaction Step | Advantages | Challenges |
---|---|---|
1,4-Addition | High stereoselectivity; inexpensive reagents | Sensitive to solvent and base |
Hofmann Rearrangement | Efficient one-carbon degradation | Requires precise base stoichiometry |
Hydrogenation | High yield and purity | Requires specialized equipment (high pressure) |
Mechanistic Insights
- 1,4-Selectivity : The two ester groups in alkylidene malonate activate the α,β-unsaturated system, directing nucleophilic attack to the γ-position .
- Stereochemical Control : The bicyclic framework’s convex face dictates the approach of lithioacetonitrile, ensuring cis-diastereoselectivity .
This synthesis highlights this compound’s complex stereochemical requirements and the industrial feasibility of its production. The integration of organometallic chemistry, catalysis, and process optimization underscores its role as a benchmark in gabapentinoid synthesis .
Scientific Research Applications
Introduction to Mirogabalin
This compound, a novel compound developed by Daiichi Sankyo Co., Ltd., is a preferentially selective ligand for the α2δ-1 subunit of voltage-sensitive calcium channels. It is primarily being investigated for its efficacy in treating various neuropathic pain conditions, including diabetic peripheral neuropathic pain and postherpetic neuralgia. The compound aims to provide improved analgesic effects with a favorable safety profile compared to existing treatments like pregabalin.
Neuropathic Pain Management
Diabetic Peripheral Neuropathic Pain (DPNP)
this compound has shown significant efficacy in managing DPNP. In a phase II clinical trial, patients receiving this compound demonstrated substantial improvements in average daily pain scores compared to placebo. The study indicated that doses of 15 mg, 20 mg, and 30 mg per day resulted in statistically significant reductions in pain scores at week 14, with responder rates indicating higher efficacy than placebo .
Postherpetic Neuralgia (PHN)
In phase III studies, this compound was effective in alleviating pain associated with PHN. The results showed a dose-dependent response, where higher doses led to greater reductions in pain scores. Safety profiles were favorable, with most adverse events being mild and no serious drug reactions reported .
Fibromyalgia Treatment
This compound has been evaluated for its potential use in fibromyalgia, a condition characterized by widespread pain and fatigue. Preliminary studies suggest that this compound may help reduce pain intensity and improve sleep quality among fibromyalgia patients. The compound’s action on the α2δ-1 subunit is thought to contribute to its analgesic properties, helping manage both sensory and affective dimensions of pain .
Central Neuropathic Pain
Recent research has explored the use of this compound for central neuropathic pain resulting from conditions such as spinal cord injury. A study demonstrated that this compound significantly improved pain scores in this patient population, highlighting its versatility beyond peripheral neuropathic pain applications .
Efficacy and Safety Studies
Long-term Use and Safety
This compound has undergone extensive safety evaluations across multiple trials. In long-term studies, the compound has shown a consistent safety profile with low incidence of serious adverse effects. Most reported side effects were mild and manageable, making it a promising candidate for chronic pain management .
Mechanism of Action
Mirogabalin exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels. This binding inhibits the release of neurotransmitters, thereby reducing neuronal excitability and pain transmission . The higher potency of this compound compared to other gabapentinoids is due to its slower dissociation rate from the α2δ-1 subunit .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: Another gabapentinoid used for neuropathic pain, but with lower potency compared to mirogabalin.
Pregabalin: Similar to gabapentin, but with higher potency.
Uniqueness of this compound
This compound’s uniqueness lies in its higher binding affinity and slower dissociation rate from the α2δ-1 subunit of voltage-gated calcium channels. This results in stronger analgesic effects and a lower incidence of adverse effects compared to gabapentin and pregabalin .
Biological Activity
Mirogabalin, a novel selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), has emerged as a significant therapeutic agent for neuropathic pain. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound binds selectively to the α2δ-1 and α2δ-2 subunits of VGCCs, which are implicated in pain signaling pathways. Compared to pregabalin, this compound demonstrates a longer dissociation half-life from these subunits—11.1 hours for α2δ-1 and 2.4 hours for α2δ-2—indicating a potentially enhanced analgesic effect and a different safety profile due to its prolonged action .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapid absorption with peak plasma concentration () reached within 1 hour post-administration.
- Half-life : Mean elimination half-lives range from 2.96 to 4.94 hours depending on the dosage and patient characteristics .
- Excretion : Approximately 61% to 72% of the drug is excreted unchanged via renal pathways, with minimal hepatic metabolism .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
~1 hour | |
Half-life | 2.96 - 4.94 hours |
Renal clearance | 10.4 - 12.4 L/h |
Percentage excreted unchanged | 61% - 72% |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in managing diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). A notable phase III study showed that patients receiving this compound at doses of 30 mg/day experienced significant pain relief compared to those on placebo.
Case Study: Efficacy in DPNP
In a double-blind, placebo-controlled trial involving Asian patients with DPNP, participants were randomized to receive either this compound (15, 20, or 30 mg/day) or placebo over 14 weeks. Results indicated:
- Pain Score Reduction : The least squares mean change in average daily pain score was significantly greater in the this compound groups compared to placebo:
Table 2: Pain Relief Outcomes in DPNP Study
Treatment Group | Average Daily Pain Score Change | Statistical Significance |
---|---|---|
Placebo | -1.31 | |
This compound 15 mg | -1.34 | Not significant |
This compound 20 mg | -1.47 | Not significant |
This compound 30 mg | -1.81 | P = 0.0027 |
Safety Profile
This compound is generally well tolerated with manageable adverse effects primarily including somnolence, dizziness, and peripheral edema. In long-term studies, the incidence of treatment-emergent adverse events (TEAEs) was reported at approximately 91%, with most being mild to moderate in severity .
Table 3: Common Adverse Events Reported
Adverse Event | Incidence (%) |
---|---|
Nasopharyngitis | 27.1 |
Somnolence | 9.3 |
Peripheral Edema | 11.2 |
Weight Increase | 7.9 |
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms underlying mirogabalin’s analgesic effects?
this compound selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), modulating neurotransmitter release (e.g., glutamate, substance P). Unlike pregabalin, this compound exhibits a higher binding affinity for α2δ-1 (~10-fold greater) and a slower dissociation rate (half-life: ~11.1 hours for α2δ-1 vs. 2.4 hours for α2δ-2), which may explain its prolonged analgesic effects in neuropathic pain models . Experimental designs for mechanism validation include radioligand binding assays, in vivo electrophysiology in rodent models (e.g., STZ-induced diabetic neuropathy), and comparative pharmacokinetic/pharmacodynamic (PK/PD) profiling against other gabapentinoids .
Q. How should researchers design Phase III trials for this compound in diabetic peripheral neuropathic pain (DPNP)?
Key elements include:
- Dose titration : Start with 5 mg BID for 1 week, escalating to 15 mg BID over 14 weeks to minimize CNS-related adverse events (AEs) like dizziness/somnolence .
- Primary endpoint : Change from baseline in weekly Average Daily Pain Score (ADPS) using an 11-point numeric rating scale. Secondary endpoints include Patient Global Impression of Change (PGIC) and EuroQol-5D-5L (EQ-5D-5L) for quality-of-life assessment .
- Statistical adjustments : Pre-specified sensitivity analyses to address missing data (e.g., 6.1% missing ADPS in this compound groups due to "other reasons") and stratification by renal function .
Q. What are the critical safety considerations for this compound in populations with renal impairment?
this compound is renally excreted (97% unchanged in urine), necessitating dose adjustments for creatinine clearance (CrCL):
- Mild impairment (CrCL 60–89 mL/min) : No adjustment.
- Severe impairment (CrCL <30 mL/min) : Reduce dose by 50% to mitigate AE risks (e.g., dizziness incidence: 9.7% vs. 7.7% in normal renal function) .
- End-stage renal disease (ESRD) : Limited tolerability due to higher AE rates (e.g., vomiting, somnolence); avoid use unless hemodialysis is available .
Advanced Research Questions
Q. How do contradictory findings in this compound trials (e.g., hyperuricemia incidence) impact interpretation of its safety profile?
In Chinese Phase III trials, hyperuricemia was reported in 12.8% of this compound patients vs. 6.6% with placebo, diverging from earlier Asian studies (Japan/Korea: <5%). Potential explanations:
- Ethnic variability : Higher baseline hyperuricemia prevalence in China (34% in general population vs. 20% in Japan) .
- Confounding factors : Comorbidities (e.g., diabetes) or drug interactions with urate-lowering therapies. Methodological resolution : Stratify safety analyses by uric acid levels at baseline and adjust for dietary factors in post hoc analyses .
Q. Why does this compound exhibit enhanced analgesic effects with repeated administration in preclinical models?
In STZ-induced diabetic rats, repeated dosing (10 mg/kg) increased paw withdrawal thresholds despite undetectable plasma concentrations, suggesting target engagement (α2δ-1 subunit) rather than PK-driven effects. This contrasts with pregabalin, where efficacy correlates with plasma levels. Experimental validation:
- Binding kinetics : Use surface plasmon resonance (SPR) to measure dissociation half-lives (this compound: 11.1 hours for α2δ-1; pregabalin: 1.4 hours).
- Behavioral assays : Compare single vs. repeated dosing in mechanical allodynia models .
Q. How do methodological differences in cross-study comparisons affect this compound’s perceived efficacy?
Example: A 14-week Chinese trial reported a smaller ADPS reduction (−0.39 vs. placebo) compared to Japanese/Korean trials (−0.75). Contributing factors:
- Placebo response : Higher in Chinese cohorts (baseline ADPS: 6.5 vs. 6.1 in Japan).
- Dosing schedules : Chinese trials used fixed-dose escalation, while others allowed flexible titration. Resolution : Conduct meta-analyses with individual patient data (IPD) to adjust for baseline pain severity and renal function .
Q. What experimental models best predict this compound’s efficacy in central neuropathic pain (CNeP)?
- Spinal cord injury (SCI) models : this compound (15 mg BID) reduced SF-MPQ scores by 30% in a 52-week open-label study, with sustained efficacy post-stroke (CPSP subgroup) .
- Parkinson’s disease models : Limited data, but preliminary results show improved pain thresholds in CNePPD patients (n=15) without worsening motor symptoms . Recommendation : Use multidisciplinary endpoints (e.g., SF-MPQ, EQ-5D-5L) and long-term follow-up (>52 weeks) to capture delayed therapeutic effects .
Q. Key Methodological Recommendations
- Preclinical studies : Prioritize dissociation kinetics and α2δ-1 selectivity assays to differentiate this compound from pregabalin .
- Clinical trials : Include adaptive designs for dose optimization in renal impairment and central neuropathic pain .
- Data analysis : Use mixed-effects models to account for missing data and high placebo responses in Asian populations .
Properties
IUPAC Name |
2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQORVNHOIASH-CKYFFXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032301 | |
Record name | Mirogabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138245-13-2 | |
Record name | Mirogabalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirogabalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirogabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIROGABALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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